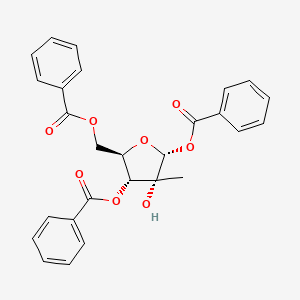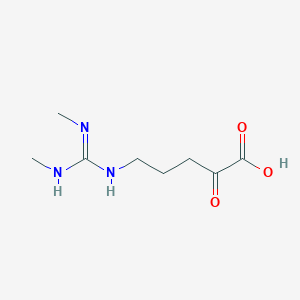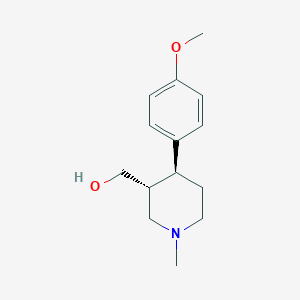
α-Phenyl-2-piperidinemethanol (Mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α-Phenyl-2-piperidinemethanol is a chemical compound with the molecular formula C₁₂H₁₇NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of α-Phenyl-2-piperidinemethanol typically involves the reaction of 2-piperidinemethanol with α-bromoacetophenone. This reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-piperidinemethanol attacks the electrophilic carbon of α-bromoacetophenone, forming the desired product .
Industrial Production Methods: Industrial production of α-Phenyl-2-piperidinemethanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include α-bromoacetophenone and 2-piperidinemethanol, with the reaction typically carried out in an organic solvent under controlled temperature and pressure .
Analyse Chemischer Reaktionen
Types of Reactions: α-Phenyl-2-piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of α-Phenyl-2-piperidinone.
Reduction: Formation of α-Phenyl-2-piperidinemethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
α-Phenyl-2-piperidinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of α-Phenyl-2-piperidinemethanol involves its interaction with molecular targets in the body. It may act on specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular pathways .
Vergleich Mit ähnlichen Verbindungen
α-Phenyl-2-piperidinone: A ketone derivative of α-Phenyl-2-piperidinemethanol.
2-Piperidinemethanol: A precursor in the synthesis of α-Phenyl-2-piperidinemethanol.
Levophacetoperane Hydrochloride: A sympathomimetic central nervous system stimulant derived from α-Phenyl-2-piperidinemethanol.
Uniqueness: α-Phenyl-2-piperidinemethanol is unique due to its specific structure, which allows it to undergo various chemical reactions and interact with biological targets in distinct ways. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
5583-35-7 |
|---|---|
Molekularformel |
C₁₂H₁₇NO |
Molekulargewicht |
191.27 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





